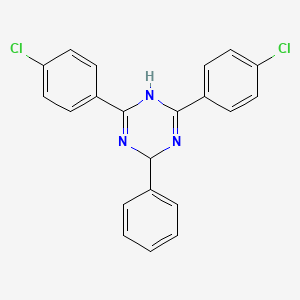
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the triazine ring. Its molecular formula is C21H14Cl2N3.
Preparation Methods
The synthesis of 2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a catalyst can lead to the formation of the desired triazine compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: This compound has a similar structure but differs in the presence of a pyran ring instead of a triazine ring.
3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound contains a piperidine ring and has different substituents compared to the triazine compound.
2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid: This compound features a pyridine ring and a carboxylic acid group, making it structurally distinct from the triazine compound.
The uniqueness of this compound lies in its specific arrangement of substituents and the presence of the triazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62578-55-6 |
|---|---|
Molecular Formula |
C21H15Cl2N3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C21H15Cl2N3/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H,(H,24,25,26) |
InChI Key |
DKSXJRTVKSDEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N=C(NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


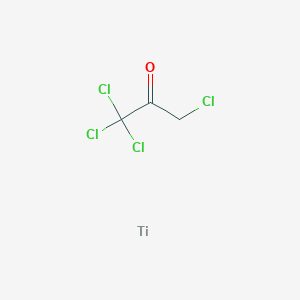
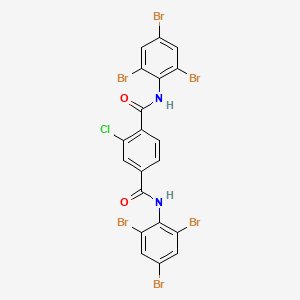
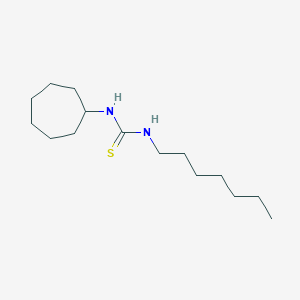
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
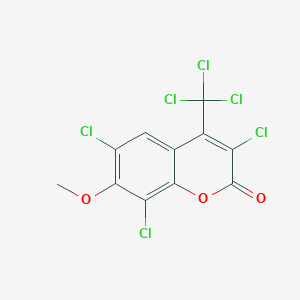
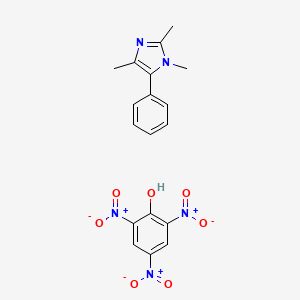
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
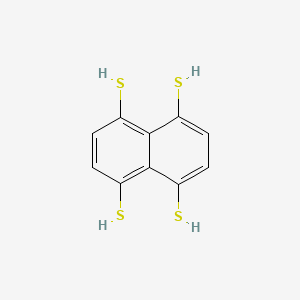
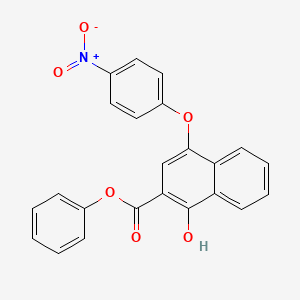
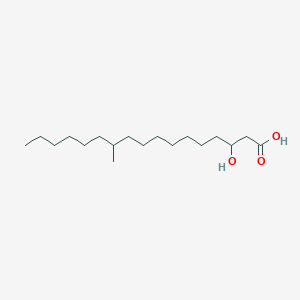
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)

